molecular formula C11H14O3S B14641906 2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one CAS No. 54394-80-8

2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one

Cat. No.: B14641906
CAS No.: 54394-80-8
M. Wt: 226.29 g/mol
InChI Key: RJIGDHLIPFKMRP-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a methanesulfonyl group attached to a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one typically involves the reaction of methanesulfonyl chloride with a suitable precursor. One common method is the reaction of methanesulfonyl chloride with 2-methyl-1-phenylpropan-1-one in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide or sulfonate esters .

Scientific Research Applications

2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one involves its reactivity as a sulfonylating agent. The methanesulfonyl group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the leaving group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one is unique due to its specific structure, which combines a methanesulfonyl group with a phenylpropanone backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various applications .

Properties

CAS No.

54394-80-8

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-methyl-2-methylsulfonyl-1-phenylpropan-1-one

InChI

InChI=1S/C11H14O3S/c1-11(2,15(3,13)14)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

RJIGDHLIPFKMRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)S(=O)(=O)C

Origin of Product

United States

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